molecular formula C19H20O3S B14188308 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one CAS No. 918404-21-4

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one

Cat. No.: B14188308
CAS No.: 918404-21-4
M. Wt: 328.4 g/mol
InChI Key: BJVFRGDUMOMWDE-UHFFFAOYSA-N
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Description

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one is a synthetic organic compound that features a sulfinyl group attached to a methylbenzene ring and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfinyl group: This step may involve the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the phenylethyl group: This can be done through substitution reactions using phenylethyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Phenylethyl halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.

Scientific Research Applications

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one may have applications in various fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds to 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one may include:

    Sulfinyl-containing compounds: Such as sulfoxides and sulfones.

    Oxolanone derivatives: Compounds with similar ring structures.

    Phenylethyl-substituted compounds: Compounds with phenylethyl groups attached to various functional groups.

Each of these similar compounds may have unique properties and applications, highlighting the distinctiveness of this compound.

Properties

CAS No.

918404-21-4

Molecular Formula

C19H20O3S

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfinyl-4-(2-phenylethyl)oxolan-2-one

InChI

InChI=1S/C19H20O3S/c1-14-7-11-17(12-8-14)23(21)19-16(13-18(20)22-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3

InChI Key

BJVFRGDUMOMWDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2C(CC(=O)O2)CCC3=CC=CC=C3

Origin of Product

United States

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